molecular formula C13H19NO2 B1649186 3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde CAS No. 947012-68-2

3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde

Cat. No. B1649186
M. Wt: 221.29 g/mol
InChI Key: IGIPVCAGCVLSHE-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde, often referred to as DMIPB, is a versatile chemical compound with a wide range of applications in scientific research. It is a white solid with a melting point of 89-91 °C and is soluble in water, ethanol, and ether. Its chemical formula is C9H13NO2, and it has a molecular weight of 167.21 g/mol. DMIPB is commonly used in organic synthesis and has been studied for its potential applications in drug discovery and development.

Scientific Research Applications

Catalytic Activity in Organic Synthesis

Research demonstrates that derivatives of 3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde are effective in promoting asymmetric addition reactions, a pivotal process in creating enantiomerically pure substances. For instance, the asymmetric addition of dialkylzincs to aldehydes has been efficiently catalyzed by related compounds, showcasing their utility in enhancing reaction specificity and efficiency in organic synthesis (Kitamura, Oka, & Noyori, 1999).

Fluorescence Sensing

In the realm of material science, certain derivatives have been utilized to construct lanthanide metal-organic frameworks, which exhibit selective sensitivity to benzaldehyde-based derivatives. This property is particularly valuable for the development of fluorescence sensors that can detect specific chemicals, thereby holding potential applications in environmental monitoring and analytical chemistry (Shi, Zhong, Guo, & Li, 2015).

Synthesis of Novel Compounds

The compound has also played a role in the synthesis of new chemical entities, such as bis-uracil derivatives, which have been explored for their structural properties and potential antibacterial activity. This underscores the compound's versatility in facilitating the synthesis of molecules with potential pharmaceutical applications (Roy et al., 2014).

Environmental pH Sensing

Furthermore, derivatives have been designed as pH-responsive fluorescent sensors, demonstrating a significant increase in fluorescence intensity within a specific pH range. This characteristic enables the development of probes for investigating biological systems, offering tools for studying cellular processes and the microenvironment (Saha et al., 2011).

properties

IUPAC Name

3-[(dimethylamino)methyl]-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)16-13-6-5-11(9-15)7-12(13)8-14(3)4/h5-7,9-10H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIPVCAGCVLSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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